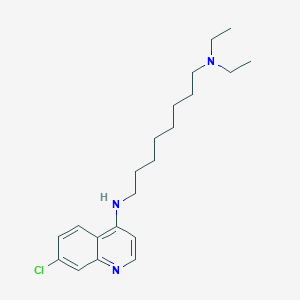
1,8-Octanediamine, N'-(7-chloro-4-quinolinyl)-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Octanediamine, N’-(7-chloro-4-quinolinyl)-N,N-diethyl- is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom and an octanediamine chain with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N’-(7-chloro-4-quinolinyl)-N,N-diethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-4-quinolinecarboxylic acid and 1,8-octanediamine.
Formation of Intermediate: The carboxylic acid group of 7-chloro-4-quinolinecarboxylic acid is converted to an acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 1,8-octanediamine in the presence of a base such as triethylamine (TEA) to form the desired amide linkage.
Diethylation: The final step involves the diethylation of the amine groups using diethyl sulfate (DES) under controlled conditions to yield 1,8-Octanediamine, N’-(7-chloro-4-quinolinyl)-N,N-diethyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,8-Octanediamine, N’-(7-chloro-4-quinolinyl)-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1,8-Octanediamine, N’-(7-chloro-4-quinolinyl)-N,N-diethyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to its structural similarity to chloroquine. It may also exhibit antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,8-Octanediamine, N’-(7-chloro-4-quinolinyl)-N,N-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial compound with structural similarities.
Primaquine: An antimalarial drug with a different side chain but a similar quinoline core.
Uniqueness
1,8-Octanediamine, N’-(7-chloro-4-quinolinyl)-N,N-diethyl- is unique due to its specific substitution pattern and the presence of the octanediamine chain with diethyl groups. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
CAS No. |
188803-25-0 |
|---|---|
Molecular Formula |
C21H32ClN3 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N',N'-diethyloctane-1,8-diamine |
InChI |
InChI=1S/C21H32ClN3/c1-3-25(4-2)16-10-8-6-5-7-9-14-23-20-13-15-24-21-17-18(22)11-12-19(20)21/h11-13,15,17H,3-10,14,16H2,1-2H3,(H,23,24) |
InChI Key |
HRIUXTURLSACND-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















